BI-9321 mechanism of action on NSD3
BI-9321 mechanism of action on NSD3
An In-depth Technical Guide on the Mechanism of Action of BI-9321 on NSD3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BI-9321 is a first-in-class, potent, and selective chemical probe that antagonizes the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3][4] By binding to the methyl-lysine binding pocket of the PWWP1 domain, BI-9321 disrupts the interaction of NSD3 with histones, leading to downstream effects on gene expression and cell proliferation.[1] This technical guide provides a comprehensive overview of the mechanism of action of BI-9321 on NSD3, including quantitative binding and cellular activity data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
BI-9321 acts as a competitive inhibitor of the NSD3 PWWP1 domain. The PWWP domain is a "reader" domain that recognizes and binds to specific post-translational modifications on histone tails, particularly methylated lysines. The NSD3 PWWP1 domain is crucial for the localization of NSD3 to chromatin and for its role in transcriptional regulation.
The core mechanism of action of BI-9321 involves the following key steps:
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Direct Binding to the NSD3 PWWP1 Domain: BI-9321 was developed through fragment-based screening to specifically target the methyl-lysine binding site of the PWWP1 domain of NSD3. The high affinity and selectivity of this interaction have been confirmed through multiple biophysical assays.
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Disruption of NSD3-Histone Interaction: By occupying the binding pocket, BI-9321 prevents the PWWP1 domain from engaging with its natural ligands on histone tails. This has been demonstrated in cellular assays where BI-9321 disrupts the interaction between NSD3 and histone H3.
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Modulation of Downstream Signaling and Cellular Effects: The inhibition of the NSD3-PWWP1 interaction by BI-9321 leads to downstream consequences, including the downregulation of the proto-oncogene Myc messenger RNA (mRNA) expression. This ultimately results in reduced cell proliferation in certain cancer cell lines, such as the acute myeloid leukemia (AML) cell line MOLM-13.
NSD3 is known to be involved in several signaling pathways implicated in cancer. For instance, the long isoform of NSD3 can cooperate with EZH2 and RNA polymerase II to activate NOTCH signaling through H3K36 methylation, which in turn drives breast tumor initiation and metastasis. While BI-9321 targets the PWWP1 reader domain and not the catalytic SET domain responsible for methylation, its ability to displace NSD3 from chromatin can indirectly influence these pathways.
Quantitative Data
The following tables summarize the key quantitative data for the interaction of BI-9321 with the NSD3 PWWP1 domain and its cellular effects.
Table 1: In Vitro Binding Affinity of BI-9321 to NSD3 PWWP1
| Assay Type | Parameter | Value | Conditions |
| Surface Plasmon Resonance (SPR) | Kd | 166 nM | 50 mM TRIS, pH 8.0; 150 mM NaCl; 1 mM TCEP; 0.005 % Tween 20; 2% DMSO |
| Isothermal Titration Calorimetry (ITC) | Kd | 445 nM | 20 mM HEPES, 100 mM NaCl, 3% DMSO, pH 8.0 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 203 nM | PBS; 0.05% Tween20; 0.1 % BSA |
Data sourced from opnMe.com.
Table 2: Cellular Activity of BI-9321
| Assay Type | Cell Line | Parameter | Value | Description |
| NanoBRET | U2OS | IC50 | 1.2 µM | Disruption of NSD3-PWWP1 and histone H3 interaction. |
| Cell Proliferation | MOLM-13 | IC50 | 26.8 µM | Antiproliferative activity measured after 6 days. |
| Cell Proliferation (in presence of JQ1) | MOLM-13 | IC50 | 0.139 µM | Potentiation of the effects of the BET inhibitor JQ1. |
Data sourced from MedchemExpress.com and other sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Recombinant NSD3 PWWP1 Domain Expression and Purification
This protocol is essential for obtaining the purified protein required for in vitro binding assays such as SPR and ITC.
a. Expression:
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The plasmid containing the human NSD3 PWWP1 domain (residues 247-398) with an N-terminal His-tag is transformed into E. coli BL21(DE3) cells.
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A starter culture is grown overnight at 37°C in LB medium containing the appropriate antibiotic.
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The starter culture is used to inoculate a larger volume of LB medium, which is then grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
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Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM.
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The culture is then incubated overnight at 18°C with shaking.
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Cells are harvested by centrifugation and the pellet is stored at -80°C.
b. Purification:
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The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).
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Cells are lysed by sonication on ice.
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The lysate is clarified by centrifugation.
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The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
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The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
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The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
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The eluted fractions are analyzed by SDS-PAGE for purity.
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Pure fractions are pooled and subjected to size-exclusion chromatography for further purification and buffer exchange into the final buffer used for downstream assays.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity of BI-9321 to the NSD3 PWWP1 domain in real-time.
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Immobilization: The purified NSD3 PWWP1 protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
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Binding Analysis: A serial dilution of BI-9321 in running buffer (e.g., 50 mM TRIS, pH 8.0; 150 mM NaCl; 1 mM TCEP; 0.005 % Tween 20; 2% DMSO) is injected over the sensor surface.
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Data Acquisition: The association and dissociation of BI-9321 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
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Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 interaction model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding to determine the thermodynamic parameters of the interaction.
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Sample Preparation: Purified NSD3 PWWP1 protein is placed in the sample cell, and BI-9321 is loaded into the titration syringe. Both are in the same buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3% DMSO, pH 8.0).
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Titration: A series of small injections of BI-9321 are made into the protein solution while the heat released or absorbed is measured.
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Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
NanoBRET™ Cellular Assay
This assay measures the disruption of the NSD3-PWWP1 interaction with histone H3 in living cells.
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Cell Culture and Transfection: U2OS cells are co-transfected with plasmids encoding for NSD3-PWWP1 fused to NanoLuc® luciferase (the donor) and histone H3 fused to HaloTag® (the acceptor).
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Compound Treatment: The transfected cells are treated with a serial dilution of BI-9321 or a negative control.
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Assay Measurement: The HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) and the NanoLuc® substrate are added to the cells. The luminescence and fluorescence are measured.
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Data Analysis: The BRET ratio is calculated (acceptor emission/donor emission). The IC50 value is determined by plotting the BRET ratio against the concentration of BI-9321.
Cell Proliferation Assay
This assay determines the effect of BI-9321 on the growth of cancer cells.
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Cell Seeding: MOLM-13 cells are seeded into 96-well plates at a specific density.
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Compound Treatment: The cells are treated with a serial dilution of BI-9321.
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Incubation: The plates are incubated for a defined period (e.g., 6 days).
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Viability Measurement: Cell viability is assessed using a reagent such as resazurin (e.g., RealTime-Glo™ MT Cell Viability Assay), which is converted to a fluorescent product by metabolically active cells.
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Data Analysis: The fluorescence is measured, and the IC50 value is calculated by plotting cell viability against the concentration of BI-9321.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the changes in Myc mRNA expression following treatment with BI-9321.
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Cell Treatment and RNA Extraction: MOLM-13 cells are treated with BI-9321 for a specified time. Total RNA is then extracted from the cells.
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Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
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qPCR: The cDNA is used as a template for qPCR with primers specific for Myc and a housekeeping gene (for normalization).
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Data Analysis: The relative expression of Myc mRNA is calculated using the ΔΔCt method.
Visualizations
Signaling Pathway
Caption: BI-9321 inhibits the NSD3 PWWP1 domain, disrupting downstream signaling.
Experimental Workflow: In Vitro Binding Analysis
Caption: Workflow for determining the in vitro binding properties of BI-9321 to NSD3.
Experimental Workflow: Cellular Activity Analysis
Caption: Workflow for assessing the cellular effects of BI-9321.
References
- 1. Bio NSD3 PWWP1 Expression and Purification Protocol [zenodo.org]
- 2. Bio NSD3 PWWP1 Expression and Purification Protocol – openlabnotebooks.org [openlabnotebooks.org]
- 3. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 4. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
